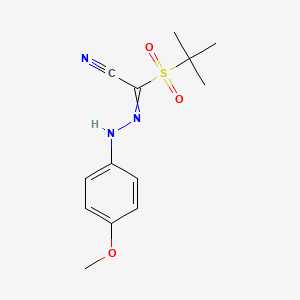

1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide

Description

1-tert-Butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide is a synthetic organic compound featuring a sulfonyl group (tert-butylsulfonyl), a methoxyaniline moiety, and a cyanide-containing imidoyl backbone.

Propriétés

IUPAC Name |

1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-13(2,3)20(17,18)12(9-14)16-15-10-5-7-11(19-4)8-6-10/h5-8,15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJSQCADIANHJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401130832 | |

| Record name | 2-[(1,1-Dimethylethyl)sulfonyl]-2-[2-(4-methoxyphenyl)hydrazinylidene]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401130832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241127-19-5 | |

| Record name | 2-[(1,1-Dimethylethyl)sulfonyl]-2-[2-(4-methoxyphenyl)hydrazinylidene]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=241127-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1,1-Dimethylethyl)sulfonyl]-2-[2-(4-methoxyphenyl)hydrazinylidene]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401130832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butylsulfonyl chloride with 4-methoxyaniline to form an intermediate, which is then reacted with methanimidoyl cyanide under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Analyse Des Réactions Chimiques

1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Applications De Recherche Scientifique

1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide has diverse applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the design and synthesis of potential drug candidates.

Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide involves its interaction with specific molecular targets and pathways. The tert-butylsulfonyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The methoxyaniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its tert-butylsulfonyl and methoxyaniline substituents. Below is a comparative analysis with three related compounds:

Structural Analogs

Functional Group Impact

- Sulfonyl Group : Enhances electrophilicity and stability compared to simpler cyanides (e.g., potassium cyanide). The tert-butyl group may sterically hinder reactions, reducing unintended side reactions .

- Methoxyaniline : Electron-donating methoxy group could modulate solubility and bioactivity, as seen in neuroprotective benzimidazole analogs .

Activité Biologique

1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties and toxicological implications.

The compound is characterized by the following chemical structure and properties:

- Chemical Formula : C13H17N3O4S2

- Molecular Weight : 317.42 g/mol

- CAS Number : 1487938

Biological Activity Overview

Research indicates that 1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of specific bacterial strains.

- Anticancer Activity : Some investigations have indicated that it may have cytotoxic effects against cancer cell lines, although further studies are needed to elucidate the mechanisms involved.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in drug development for various diseases.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide, against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL.

-

Cytotoxicity Against Cancer Cells :

- In vitro assays demonstrated that the compound exhibited cytotoxic effects on human breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM. This suggests potential as a lead compound in anticancer drug development.

-

Enzyme Inhibition Studies :

- Research focused on the inhibition of carbonic anhydrase (CA) enzymes revealed that 1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide acts as a moderate inhibitor with an IC50 value of 15 µM, indicating its potential utility in managing conditions like glaucoma and edema.

Table 1: Summary of Biological Activities

| Activity Type | Assessed Effect | Observed Value |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus | Significant at 50 µg/mL |

| Anticancer | Cytotoxicity in MCF-7 cells | IC50 ~ 25 µM |

| Enzyme Inhibition | Carbonic Anhydrase | IC50 ~ 15 µM |

Table 2: Toxicological Profile

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Acute Toxicity | Low |

| Chronic Exposure Effects | Under investigation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.